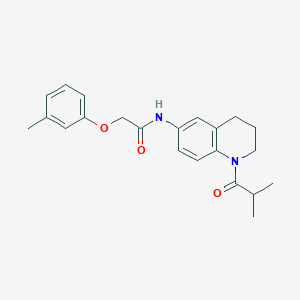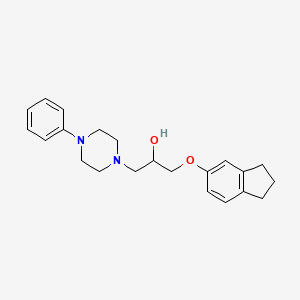
3-((3-Chlorophenyl)sulfonamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((3-Chlorophenyl)sulfonamido)propanoic acid” is a chemical compound with the CAS Number: 690646-02-7 . It has a molecular weight of 263.7 and its IUPAC name is N-[(3-chlorophenyl)sulfonyl]-beta-alanine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-((3-Chlorophenyl)sulfonamido)propanoic acid” is 1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-((3-Chlorophenyl)sulfonamido)propanoic acid” is a solid compound . It has a molecular weight of 263.7 . The IUPAC name is N-[(3-chlorophenyl)sulfonyl]-beta-alanine .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Research has led to the synthesis of sulfonamide derivatives with significant antiviral properties. For example, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed compounds with anti-tobacco mosaic virus activity, showcasing the potential of chlorophenyl sulfonamides in antiviral applications (Zhuo Chen et al., 2010).
Thromboxane Receptor Antagonists
Another area of application is the development of thromboxane A2 prostanoid receptor antagonists. Derivatives of known antagonists were synthesized, leading to compounds with potent activity and long-lasting inhibition of TP receptor signaling, indicating their promise in antithromboxane therapies (Xiaozhao Wang et al., 2014).
GABA B Receptor Antagonists
Research into GABA B receptor antagonists has led to the synthesis of compounds such as 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives. These studies have contributed to understanding the pharmacological modulation of the GABA B receptor, potentially impacting the treatment of related neurological disorders (G. Abbenante et al., 1997).
Molecular Interactions in Crystals and Solutions
The study of molecular interactions, especially in crystals and solutions, has also been a significant application area. Sulfonamides have been subjects in this research, contributing to the understanding of sublimation, solubility, solvation, and distribution processes. This research provides insights into the physical and chemical properties of sulfonamides, informing their use in various scientific and pharmaceutical contexts (G. Perlovich et al., 2008).
Safety and Hazards
While specific safety and hazard information for “3-((3-Chlorophenyl)sulfonamido)propanoic acid” is not available, similar compounds are known to cause skin irritation, gastrointestinal irritation, and respiratory tract irritation . They should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Zukünftige Richtungen
Indole derivatives, which are structurally similar to “3-((3-Chlorophenyl)sulfonamido)propanoic acid”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “3-((3-Chlorophenyl)sulfonamido)propanoic acid” and similar compounds could have potential for further exploration in therapeutic applications .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXVVIWGDKGSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Chlorophenyl)sulfonamido)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)
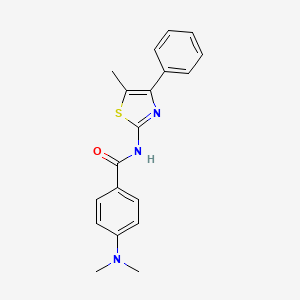
![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)
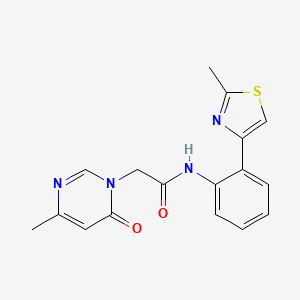
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]propanamide](/img/structure/B2953141.png)
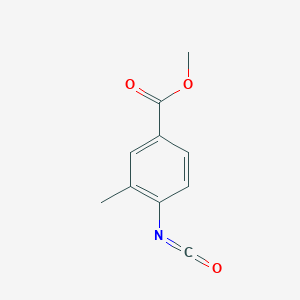
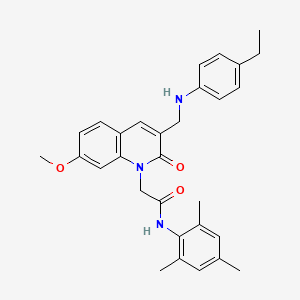

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)
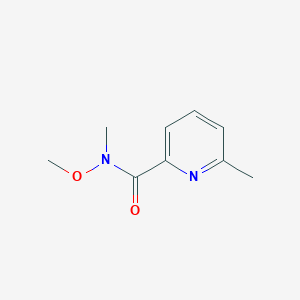
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)
